2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol
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Overview
Description
2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Formation of the Bis(4-methoxyphenyl)phenylmethoxy intermediate: This step involves the reaction of 4-methoxyphenyl compounds with phenylmethanol under acidic or basic conditions.
Introduction of the acridinyl group: The intermediate is then reacted with 6-chloro-2-methoxy-9-acridine in the presence of a suitable catalyst.
Final assembly: The resulting compound is further reacted with hexanol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acridinyl group can be reduced to form dihydroacridine derivatives.
Substitution: Halogenation or nitration reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) are used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroacridine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to alterations in their function. The presence of the acridinyl group suggests potential intercalation with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymatic activities by binding to active sites or allosteric regions.
Comparison with Similar Compounds
Similar Compounds
- 2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-pentanol
- 2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-butanol
Uniqueness
Compared to similar compounds, 2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol exhibits unique properties due to the length of its hexanol chain, which may influence its solubility, reactivity, and interaction with biological targets
Properties
Molecular Formula |
C42H43ClN2O5 |
---|---|
Molecular Weight |
691.3 g/mol |
IUPAC Name |
2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-[(6-chloro-2-methoxyacridin-9-yl)amino]hexan-1-ol |
InChI |
InChI=1S/C42H43ClN2O5/c1-47-34-17-12-31(13-18-34)42(30-10-5-4-6-11-30,32-14-19-35(48-2)20-15-32)50-28-29(27-46)9-7-8-24-44-41-37-22-16-33(43)25-40(37)45-39-23-21-36(49-3)26-38(39)41/h4-6,10-23,25-26,29,46H,7-9,24,27-28H2,1-3H3,(H,44,45) |
InChI Key |
GRRYMZMSNSHJKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC)CO |
Origin of Product |
United States |
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